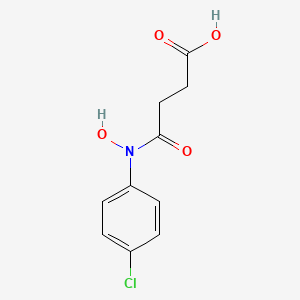
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a butanoic acid backbone with a 4-chlorophenyl group and a hydroxyamino group attached to the fourth carbon. The unique structure of this compound makes it a valuable subject for various chemical reactions and applications.
Preparation Methods
The synthesis of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- typically involves the reaction of 4-chloroaniline with glutaric anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their activity. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- include:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound has a similar structure but with a carbamoyl group instead of a hydroxyamino group.
4-(4-chlorophenyl)butanoic acid: This compound lacks the hydroxyamino group, making it less reactive in certain chemical reactions. The uniqueness of Butanoic acid, 4-((4-chlorophenyl)hydroxyamino)-4-oxo- lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
81576-12-7 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
4-(4-chloro-N-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12(16)9(13)5-6-10(14)15/h1-4,16H,5-6H2,(H,14,15) |
InChI Key |
MPONRKBOUTYSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)CCC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
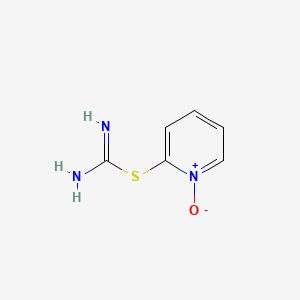
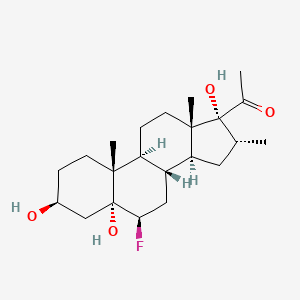
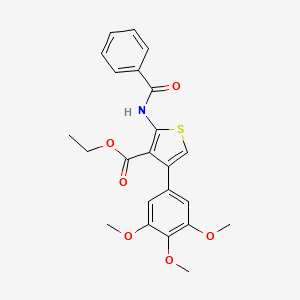
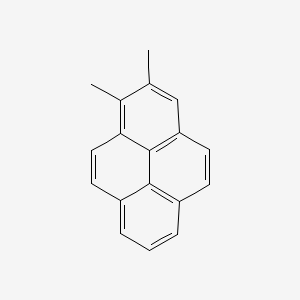
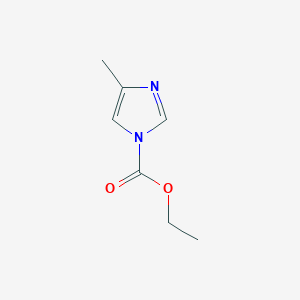
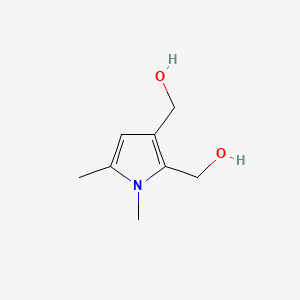
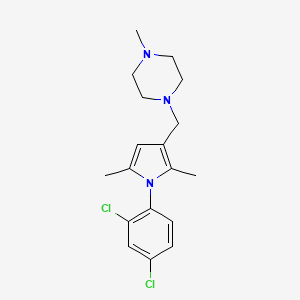
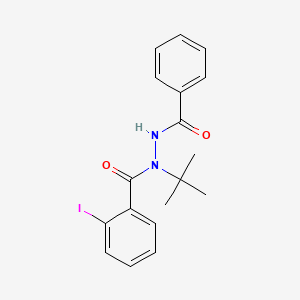
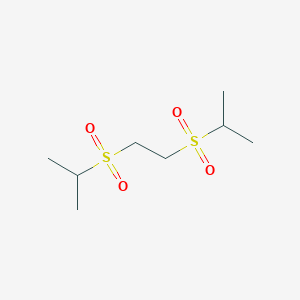
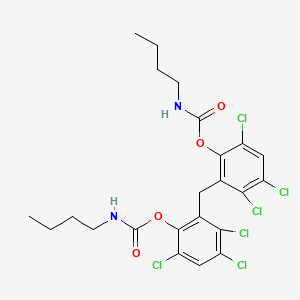
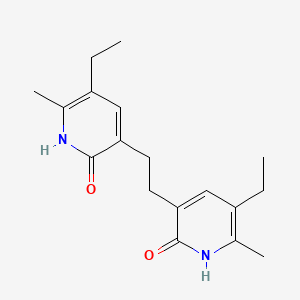
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
